molecular formula C8H13NO2 B055775 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one CAS No. 124931-64-2

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

Cat. No. B055775
CAS RN: 124931-64-2
M. Wt: 155.19 g/mol
InChI Key: KXMNOOPTYDVFLV-UHFFFAOYSA-N
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Description

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, also known as tropinone, is a bicyclic organic compound that is widely used in the pharmaceutical industry. Tropinone is a key intermediate in the synthesis of several important drugs, including atropine, scopolamine, and cocaine.

Mechanism of Action

Tropinone inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function. Tropinone also has a similar structure to cocaine, which allows it to bind to the same receptors in the brain and produce similar effects.
Biochemical and Physiological Effects:
Tropinone has been shown to have a variety of biochemical and physiological effects. It has been used to treat a variety of conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Tropinone has also been shown to have analgesic and anesthetic properties.

Advantages and Limitations for Lab Experiments

Tropinone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to produce a variety of important drugs. However, it also has some limitations. Tropinone is highly toxic and can be dangerous to handle, and it can also be difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one. One area of research is the development of new drugs based on 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly drugs that can treat conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research is the study of the biochemical and physiological effects of 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly its effects on cognitive function. Finally, there is a need for further research into the synthesis and handling of 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, particularly in terms of safety and scalability.

Synthesis Methods

Tropinone can be synthesized by several methods, including the Robinson annulation and the Feist–Benary reaction. The Robinson annulation involves the reaction of an α,β-unsaturated ketone with an aldehyde in the presence of a base. The Feist–Benary reaction involves the reaction of an aryl diazonium salt with an enolate. Both methods have been used successfully to synthesize 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one.

Scientific Research Applications

Tropinone has been widely used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognitive function. Tropinone has also been used in the synthesis of several important drugs, including atropine, scopolamine, and cocaine.

properties

CAS RN

124931-64-2

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C8H13NO2/c1-5(2)7-4-11-8(10)6-3-9(6)7/h5-7H,3-4H2,1-2H3

InChI Key

KXMNOOPTYDVFLV-UHFFFAOYSA-N

SMILES

CC(C)C1COC(=O)C2N1C2

Canonical SMILES

CC(C)C1COC(=O)C2N1C2

synonyms

4-Oxa-1-azabicyclo[4.1.0]heptan-5-one,2-(1-methylethyl)-,[1S-(1alpha,2bta,6alpha)]-(9CI)

Origin of Product

United States

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